

In-Depth Technical Guide: Stability and Degradation Profile of Remdesivir Intermediate-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Remdesivir intermediate-1*

Cat. No.: *B15563777*

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An Essential Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of a key intermediate in the synthesis of Remdesivir, identified as (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS No: 1354823-36-1). This intermediate, herein referred to as **Remdesivir Intermediate-1**, plays a crucial role in the manufacturing process of the antiviral drug Remdesivir. Understanding its stability is paramount for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API).

While specific, publicly available stability and forced degradation studies on **Remdesivir Intermediate-1** are limited, this guide synthesizes available information, general chemical principles of related structures, and data on the parent compound, Remdesivir, to provide a robust framework for its handling, storage, and analysis.

Chemical Identity and Properties

Table 1: Chemical Identity of **Remdesivir Intermediate-1**

Parameter	Value
Chemical Name	(2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate
Synonyms	Remdesivir p-Nitrophenoxy L-Alanine, Remdesivir Impurity D, Remdesivir Impurity 4, N-[(S)-(4-nitrophenoxy)phenoxyphosphinyl]-L-Alanine 2-ethylbutyl ester
CAS Number	1354823-36-1
Molecular Formula	C ₂₁ H ₂₇ N ₂ O ₇ P
Molecular Weight	450.4 g/mol

Stability Profile

Based on general knowledge of phosphoramidate and nitroaromatic compounds, as well as supplier recommendations, the stability of **Remdesivir Intermediate-1** is influenced by several factors.

Table 2: Summary of Postulated Stability of **Remdesivir Intermediate-1**

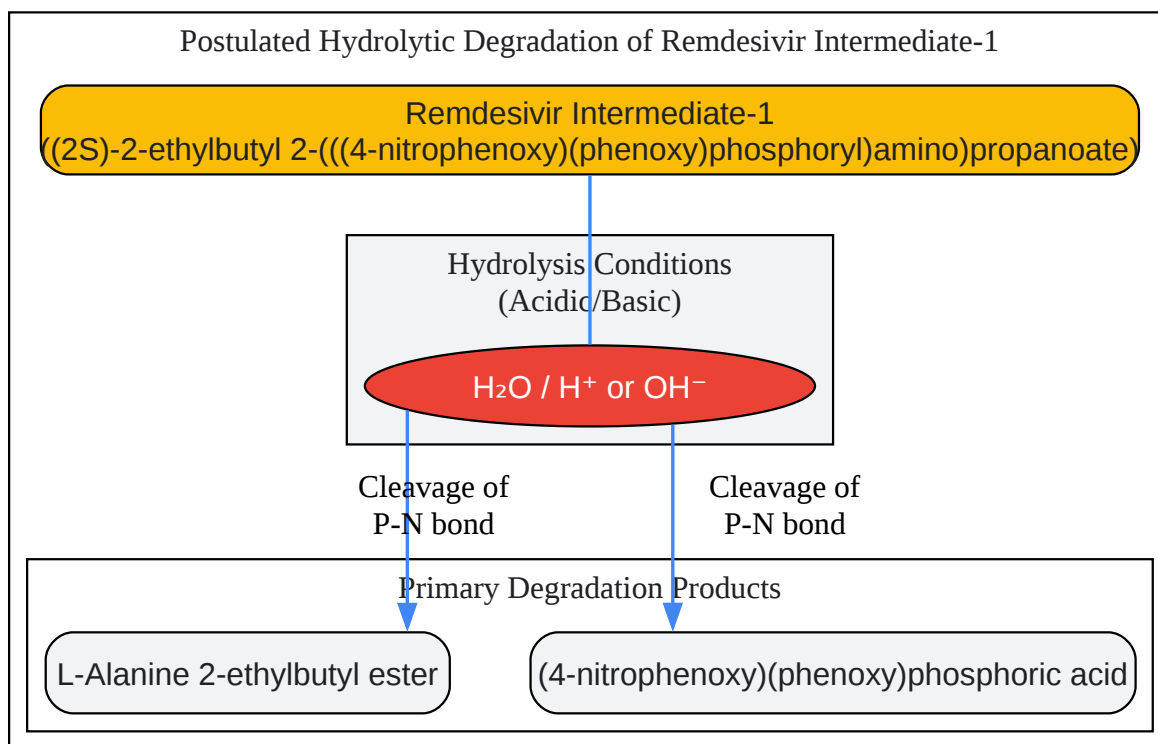
Condition	Postulated Stability	Potential Degradation Products
Hydrolytic (Acidic, Basic, Neutral)	Susceptible to hydrolysis, particularly under basic and strong acidic conditions. The phosphoramidate and ester linkages are likely points of cleavage.	L-Alanine 2-ethylbutyl ester, (4-nitrophenoxy) (phenoxy)phosphoric acid, Phenol, 4-Nitrophenol, Phosphoric acid.
Oxidative	The molecule contains moieties that could be susceptible to oxidation, such as the phenoxy group.	Oxidized derivatives of the aromatic rings.
Thermal	Expected to be relatively stable at controlled room temperature. Decomposition may occur at elevated temperatures.	To be determined through formal studies.
Photolytic	The presence of the nitroaromatic group suggests potential sensitivity to light.	Photodegradation products, potentially involving the nitro group.

Storage Recommendations:

For long-term storage, it is recommended to keep **Remdesivir Intermediate-1** at -20°C in a dry, dark environment. For short-term handling and shipping, storage at controlled room temperature, protected from light and moisture, is generally acceptable.

Potential Degradation Pathways

The primary degradation pathway for **Remdesivir Intermediate-1** is anticipated to be hydrolysis of the phosphoramidate and ester bonds. The p-nitrophenoxy group is a good leaving group, which can facilitate nucleophilic attack at the phosphorus center.



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Caption: Postulated primary hydrolytic degradation pathway of **Remdesivir Intermediate-1**.

Experimental Protocols for Stability and Degradation Studies

While specific protocols for this intermediate are not readily available, a standard forced degradation study as per ICH guidelines would be appropriate.

General Forced Degradation Protocol

Objective: To identify potential degradation products and pathways for **Remdesivir Intermediate-1**.

Materials:

- **Remdesivir Intermediate-1**

- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Water (HPLC grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- pH meter
- Calibrated oven
- Photostability chamber

Procedure:

- **Preparation of Stock Solution:** Prepare a stock solution of **Remdesivir Intermediate-1** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- **Acidic Hydrolysis:** To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
- **Basic Hydrolysis:** To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.
- **Neutral Hydrolysis:** To an aliquot of the stock solution, add an equal volume of water. Heat the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).
- **Oxidative Degradation:** To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4,

8, 24 hours).

- **Thermal Degradation:** Expose the solid intermediate to dry heat at a specified temperature (e.g., 80°C) for a defined period. Dissolve the stressed sample in a suitable solvent for analysis.
- **Photolytic Degradation:** Expose the solid intermediate and a solution of the intermediate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Analytical Method for Stability Indicating Assay

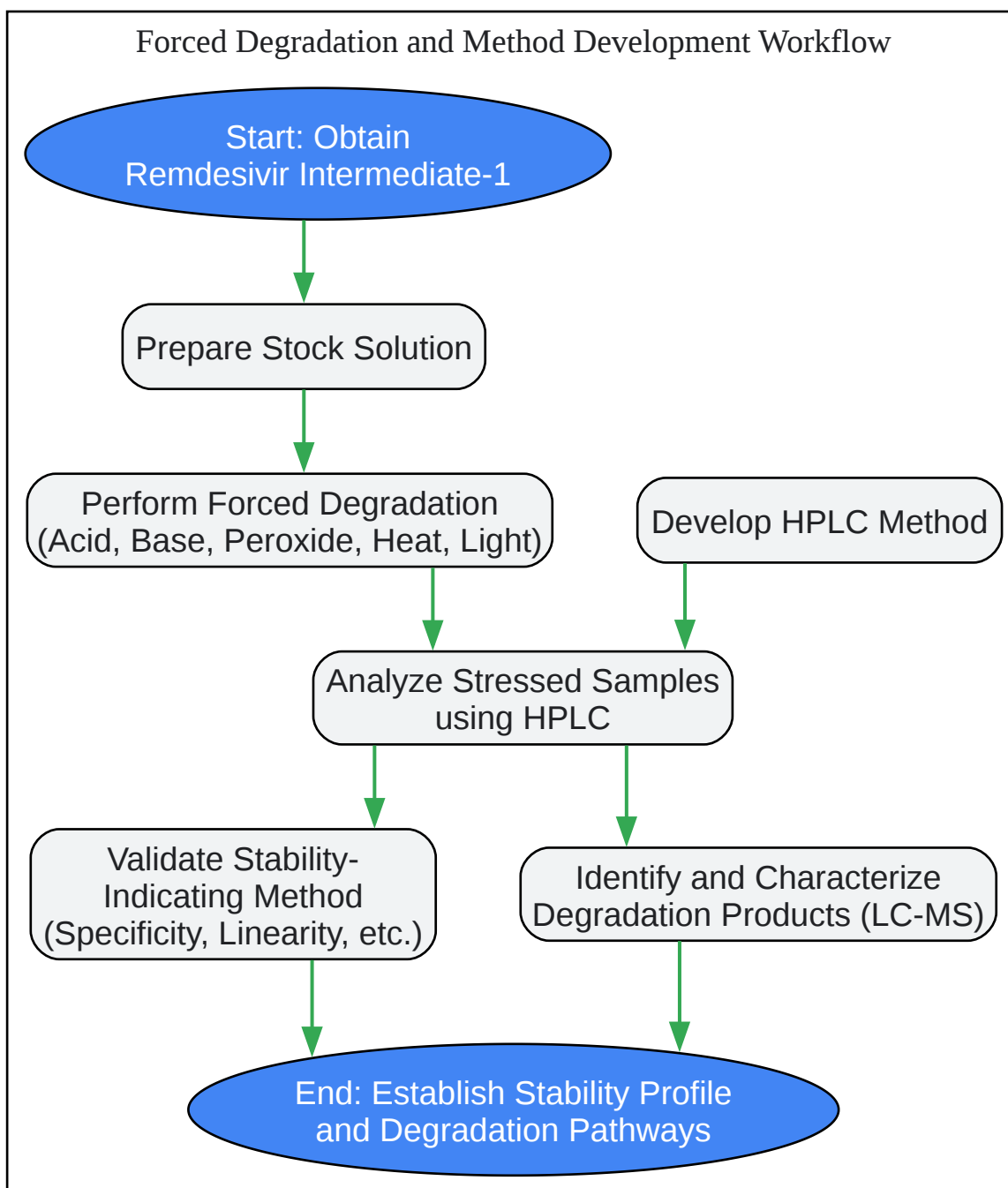
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the intact intermediate from its degradation products.

Table 3: Example HPLC Method Parameters

Parameter	Recommended Conditions
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate	1.0 mL/min
Detection	UV at a suitable wavelength (to be determined by UV scan, likely around 270 nm due to the p-nitrophenoxy group).
Injection Volume	10 µL
Column Temperature	30°C

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.



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Caption: Workflow for forced degradation studies and stability-indicating method development.

Conclusion

While direct, comprehensive stability data for **Remdesivir Intermediate-1** ((2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate) is not extensively published, this guide provides a foundational understanding based on its chemical structure and the behavior of the parent drug, Remdesivir. The primary stability concern for this intermediate is its susceptibility to hydrolysis. Therefore, careful control of moisture and pH during synthesis and storage is critical. The experimental protocols and workflows outlined here provide a robust framework for drug development professionals to establish a detailed stability and degradation profile for this key synthetic intermediate, ultimately ensuring the quality and safety of the final Remdesivir drug product. Further focused studies are warranted to fully elucidate the degradation pathways and quantify the stability of this important compound.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com